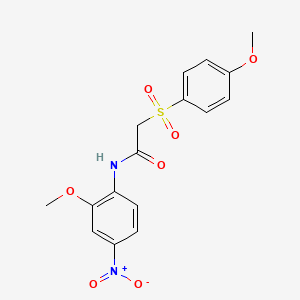

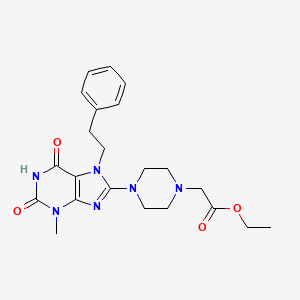

N-(2-methoxy-4-nitrophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methoxy-4-nitrophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a chemical compound that belongs to the family of sulfonamides. It is commonly used in scientific research for its ability to inhibit the activity of certain enzymes. In

Aplicaciones Científicas De Investigación

Catalytic Hydrogenation in Green Synthesis

N-(2-methoxy-4-nitrophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide has been explored for its role in catalytic hydrogenation processes. For instance, in the synthesis of azo disperse dyes, a novel Pd/C catalyst with high activity and selectivity was developed for the hydrogenation of similar nitrophenyl acetamides into their amino counterparts. This process represents a green synthesis approach by reducing the need for more hazardous reagents and conditions typically used in industrial settings (Zhang Qun-feng, 2008).

Role in Anticancer Drug Synthesis

The compound has been implicated in the synthesis of anticancer drugs, serving as a precursor in the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide, a side chain of the anticancer drug Amsacrine. This showcases the compound's importance in pharmaceutical chemistry, where it can contribute to the development of therapeutic agents (M. Robin et al., 2002).

Chemical Modification of Membranes

Research on the chemical modification of membranes indicates the use of amino-reactive reagents, including compounds with similar functional groups as N-(2-methoxy-4-nitrophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide, for altering ion permeability in human red blood cells. Such studies contribute to our understanding of membrane biology and can lead to advancements in drug delivery and therapeutic strategies (P. A. Knauf & A. Rothstein, 1971).

Environmental and Health Perspectives

The degradation and transformation products of related compounds in environmental and health studies have been investigated. For instance, the metabolic pathways of hydroxamic acids derived from aromatic amines, which can form N,O-sulfonate and N,O-glucuronide conjugates, have implications for chemical carcinogenesis. Such research helps in understanding the environmental persistence and potential health risks of chemical compounds, including those related to N-(2-methoxy-4-nitrophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide (G. Mulder & J. Meerman, 1983).

Analytical Chemistry Applications

In analytical chemistry, the compound has been utilized in the development of methods for the simultaneous determination of drugs, showcasing its utility in facilitating complex analytical processes and enhancing the efficiency of drug analysis (R. Sane & M. Gadgil, 2002).

Propiedades

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O7S/c1-24-12-4-6-13(7-5-12)26(22,23)10-16(19)17-14-8-3-11(18(20)21)9-15(14)25-2/h3-9H,10H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCLOJCLKMNWDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxy-4-nitrophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2739348.png)

![3-(4-ethoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2739350.png)

![3-[(4-Chlorophenyl)methyl]-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2739351.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2739357.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2739359.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2739364.png)

![N-(3,5-dimethylphenyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2739368.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2739369.png)